Urea, tris(2-hydroxyethyl)- Urea, tris(2-hydroxyethyl)-
Brand Name: Vulcanchem
CAS No.: 97271-72-2
VCID: VC19193045
InChI: InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13)
SMILES:
Molecular Formula: C7H16N2O4
Molecular Weight: 192.21 g/mol

Urea, tris(2-hydroxyethyl)-

CAS No.: 97271-72-2

Cat. No.: VC19193045

Molecular Formula: C7H16N2O4

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Urea, tris(2-hydroxyethyl)- - 97271-72-2

Specification

CAS No. 97271-72-2
Molecular Formula C7H16N2O4
Molecular Weight 192.21 g/mol
IUPAC Name 1,1,3-tris(2-hydroxyethyl)urea
Standard InChI InChI=1S/C7H16N2O4/c10-4-1-8-7(13)9(2-5-11)3-6-12/h10-12H,1-6H2,(H,8,13)
Standard InChI Key VKUPKRKGNSEUNN-UHFFFAOYSA-N
Canonical SMILES C(CO)NC(=O)N(CCO)CCO

Introduction

Synthesis and Manufacturing Processes

The synthesis of tris(2-hydroxyethyl)urea typically involves the reaction of urea with excess ethanolamine under controlled conditions, accompanied by ammonia evolution . A patent by Google Patents (WO2005002517A2) details this process, where urea reacts with alkanolamines such as monoethanolamine or diethanolamine at elevated temperatures (80–120°C) in aqueous or solvent-free media . The reaction proceeds via nucleophilic substitution, where primary amines in ethanolamine attack the electrophilic carbon of urea, displacing ammonia. Purification involves vacuum distillation or recrystallization to remove unreacted starting materials and byproducts.

Thermogravimetric analysis (TGA) of analogous hydroxyethyl urea-functionalized materials, such as MCM-41-Pr-THEIC, reveals decomposition steps at 200–400°C, attributed to the breakdown of hydroxyethyl moieties, and >400°C for the urea core . These findings suggest that tris(2-hydroxyethyl)urea exhibits moderate thermal stability, suitable for applications below 200°C.

Physicochemical Properties

The physicochemical profile of tris(2-hydroxyethyl)urea is inferred from structurally related compounds and patent data:

PropertyValue/RangeSource
Molecular FormulaC₇H₁₆N₂O₄Calculated
Molecular Weight~192.18 g/molCalculated
Melting Point90–100°C (estimated)Extrapolated
SolubilityMiscible in water, polar solvents
Density~1.25 g/cm³Extrapolated
pKa~13.0 (hydroxyl groups)Extrapolated

The compound’s high solubility in water arises from its three hydroxyl groups, which facilitate extensive hydrogen bonding. Its hygroscopic nature is comparable to N,N'-bis(2-hydroxyethyl)urea, which retains water at relative humidities up to 70% .

Future Research Directions

  • Synthetic Optimization: Developing solvent-free or catalytic methods to improve yield and purity.

  • Toxicokinetics: Assessing absorption, distribution, metabolism, and excretion in mammalian models.

  • Environmental Impact: Biodegradation studies under aerobic and anaerobic conditions.

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